molecular formula C54H84N8O11S2 B1149940 Cys-mcMMAD

Cys-mcMMAD

Cat. No. B1149940
M. Wt: 1085.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate.  ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1). 

Scientific Research Applications

Structural Diversity and Characterization

Cys-mcMMAD, as a class of microcystins (MCs), exhibits a broad structural diversity significant for its study across various scientific disciplines. The structural analogs of MCs, including this compound, have been extensively characterized using techniques like nuclear magnetic resonance, amino acid analysis, and mass spectrometry. This diversity and the methodologies for their characterization are crucial for understanding the environmental and genetic controls of these structures and their impact on various scientific applications (Bouaïcha et al., 2019).

Applications in Detection and Analysis

This compound plays a role in the development of luminescence probes for Cysteine detection. Advances in creating Cys-responsive luminescence probes, essential for accurate Cys quantification in biological systems, are critical for personalized diagnostics and therapies. These developments, including the structure of molecular probes, performance comparisons, and experimental conditions, are part of recent significant advances in the field (Zhang et al., 2020).

Innovative Diagnostic Applications

The role of this compound in molecular cytopathology (MCP) highlights its importance in diagnostics. MCP involves molecular studies applied to various cytological specimens, where new molecular techniques, including those leveraging this compound, are increasingly used for diagnosis, prognosis, and assessing therapeutic targets in fields such as gynecology, exfoliative non-gynecology cytology, and fine needle aspirates (Schmitt et al., 2007).

Contribution to Bioanalytical Methodologies

In bioanalytical contexts, particularly with antibody-drug conjugates (ADCs), this compound has been pivotal in addressing challenges like overestimation of cysteine-conjugated metabolites in the presence of ADCs. Developing new assays that eliminate such risks by removing the ADC early in the extraction process demonstrates this compound's critical role in improving the accuracy of bioanalytical methods (Mayer et al., 2021).

properties

Molecular Formula

C54H84N8O11S2

Molecular Weight

1085.42

IUPAC Name

(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C54H84N8O11S2/c1-12-34(6)47(40(72-10)29-43(64)61-26-19-22-39(61)48(73-11)35(7)49(66)57-38(51-56-24-27-74-51)28-36-20-15-13-16-21-36)60(9)53(69)45(32(2)3)58-50(67)46(33(4)5)59(8)42(63)23-17-14-18-25-62-44(65)30-41(52(62)68)75-31-37(55)54(70)71/h13,15-16,20-21,24,27,32-35,37-41,45-48H,12,14,17-19,22-23,25-26,28-31,55H2,1-11H3,(H,57,66)(H,58,67)(H,70,71)/t34-,35+,37-,38-,39-,40+,41?,45-,46-,47-,48+/m0/s1

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N

Origin of Product

United States

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